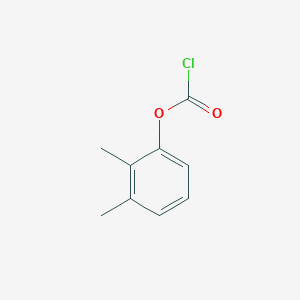

2,3-Dimethylphenyl chloroformate

Description

Chloroformates, derivatives of carbonic acid (ClCOOR), are reactive intermediates widely used to introduce carbonate or carbamate groups in organic synthesis . These derivatives enable regioselective modifications of cellulose, critical for enantiomer separation .

Properties

IUPAC Name |

(2,3-dimethylphenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSARZOABTYDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,3-dimethylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction is as follows:

2,3-Dimethylphenol+Phosgene→2,3-Dimethylphenyl chloroformate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 2,3-dimethylphenol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and safety. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl chloroformate undergoes several types of reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions

Amines: React with this compound to form carbamates under mild conditions.

Alcohols: React to form carbonate esters, typically in the presence of a base to absorb HCl.

Carboxylic Acids: Form mixed anhydrides in the presence of a base.

Major Products

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

2,3-Dimethylphenyl chloroformate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry.

Bioconjugation: In the preparation of bioconjugates for biological studies.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group readily reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include nucleophilic functional groups in organic molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of chloroformates are influenced by their substituents. Below is a comparative analysis based on substituent effects and evidence from the literature:

Reactivity and Hydrolysis

Phenyl Chloroformate (ClCOOPh) :

- Reactivity : Moderate. Used to introduce phenyl carbonate moieties at the C6 position of cellulose derivatives .

- Hydrolysis : Slower than aliphatic chloroformates (e.g., methyl or ethyl) due to aromatic stabilization but faster than nitro-substituted analogs .

- Applications : Key in regioselective synthesis of cellulose carbamates for chiral HPLC phases .

- 4-Nitrophenyl Chloroformate (ClCOO–C₆H₄–NO₂-4): Reactivity: High. The electron-withdrawing nitro group enhances electrophilicity, enabling faster reactions under mild conditions . Hydrolysis: Rapid due to nitro group activation of the carbonyl carbon. Applications: Forms "active esters" for efficient aminolysis with zwitterionic compounds (e.g., β-alanine, taurine) .

4-Chlorophenyl Chloroformate (ClCOO–C₆H₄–Cl-4) :

- 2,3-Dimethylphenyl Chloroformate (Inferred Properties): Reactivity: Likely lower than phenyl due to electron-donating methyl groups, which reduce electrophilicity at the carbonyl carbon. Hydrolysis: Slower than phenyl chloroformate due to steric hindrance and electron-donating effects . Applications: Potential use in regioselective modifications requiring slower reaction kinetics or enhanced steric control.

Structural and Functional Comparisons

Biological Activity

2,3-Dimethylphenyl chloroformate is an organic compound that belongs to the class of chloroformates, which are esters derived from carbonic acid. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity can provide insights into its applications in pharmaceuticals and other fields.

This compound has the following chemical structure:

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 188.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that chloroformates can possess antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A comparative study of various chloroformates indicated that this compound demonstrated significant antibacterial activity against gram-positive bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Chloroformates | Varies | Various strains |

This data suggests that this compound could be more effective than some existing antibiotics against specific bacterial strains .

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings highlight the potential of this compound as an anticancer agent, warranting further exploration in preclinical models .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of chloroformates for their biological activity. Researchers synthesized a series of compounds based on the structure of this compound and tested their efficacy against various pathogens and cancer cell lines. The study concluded that modifications to the phenyl ring significantly influenced biological activity, emphasizing structure-activity relationships (SAR) in drug design .

Q & A

Q. How to reconcile discrepancies in NMR spectra of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.